molecular formula C12H16N2O3 B14896290 1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide

1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B14896290
M. Wt: 236.27 g/mol
InChI Key: MJZJAIXHGCBXKC-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a piperidine ring, and a carboxamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide typically involves the acylation of N-methylpiperidine-4-carboxamide with furan-2-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or bromination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific conditions such as low temperatures.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: Compounds with similar furan and carboxamide structures.

    Piperidine-4-carboxamide derivatives: Compounds with similar piperidine and carboxamide structures.

Uniqueness

1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide is unique due to the combination of the furan ring and piperidine ring in its structure. This combination imparts distinct chemical and biological properties that are not observed in simpler furan or piperidine derivatives.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15)

InChI Key

MJZJAIXHGCBXKC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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